GALLIUM TELLURIDE

Photodetectors 2D Materials Optoelectronics

Gallium telluride (GaTe, CAS 12024-27-0) is a layered III-VI semiconductor belonging to the gallium monochalcogenide family. In its bulk form, GaTe exhibits a direct bandgap of approximately 1.65–1.67 eV and adopts a distinctive monoclinic crystal structure.

Molecular Formula GaTe
Molecular Weight 197.32
CAS No. 12024-27-0
Cat. No. B1143640
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Technical Parameters


Basic Identity
Product NameGALLIUM TELLURIDE
CAS12024-27-0
Molecular FormulaGaTe
Molecular Weight197.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Telluride (GaTe) Procurement Guide: Quantified Technical Specifications and Performance Benchmarks


Gallium telluride (GaTe, CAS 12024-27-0) is a layered III-VI semiconductor belonging to the gallium monochalcogenide family. In its bulk form, GaTe exhibits a direct bandgap of approximately 1.65–1.67 eV and adopts a distinctive monoclinic crystal structure [1][2]. This low-symmetry lattice imparts strong in-plane anisotropy to its optical and electronic properties, a characteristic not present in hexagonal GaS or GaSe [3]. The combination of a direct bandgap persisting from bulk to monolayer and high intrinsic anisotropy defines GaTe's foundational differentiation relative to both its in-class gallium chalcogenide analogs and broader 2D semiconductor alternatives.

Why Generic Substitution of Gallium Telluride (GaTe) Fails: Critical Performance Gaps vs. GaSe, MoS2, and Other Layered Semiconductors


Despite belonging to the same III-VI monochalcogenide family, gallium telluride cannot be casually substituted with gallium selenide (GaSe) or gallium sulfide (GaS) without incurring significant performance penalties. The monoclinic crystal structure of GaTe is fundamentally distinct from the hexagonal lattice of GaS and GaSe, directly manifesting as strong in-plane anisotropy in electrical and optical transport that hexagonal analogs lack [1]. Quantitatively, GaTe exhibits an indirect bandgap of 1.88 eV versus GaSe's 2.94 eV, while p-type GaTe demonstrates a figure of merit ZT of 0.91—approximately 2.4× higher than GaSe's reported ZT [2][3]. For photodetection applications, GaTe delivers photoresponsivities exceeding 10⁴ A/W and detectivities of 10¹² Jones, surpassing commercial InGaAs detectors, while offering broadband polarization sensitivity that MoS₂ cannot provide without heterostructure engineering [4][5]. Furthermore, the air stability of GaTe is demonstrably lower than GaS and GaSe, a material constraint that may preclude its use in unencapsulated applications unless passivation strategies are implemented [6]. These quantifiable differences across band structure, thermoelectric efficiency, photodetector metrics, polarization response, and stability confirm that generic substitution between GaTe and its closest analogs is not technically viable.

Gallium Telluride (GaTe) Quantified Differentiation Evidence: Head-to-Head Performance Comparisons vs. Closest Analogs


Photodetector Responsivity: GaTe vs. GaSe, MoS2, and Commercial InGaAs

Gallium telluride photodetectors achieve photoresponsivities exceeding 10⁴ A/W with fast response times of approximately 6 ms and detectivities of 10¹² Jones, a combination that surpasses commercial InGaAs detectors [1]. By comparison, few-layer GaSe photodetectors under similar visible illumination (410 nm, 0.01 mW/cm², 8 V bias) achieve responsivities around 5 × 10³ A/W [2]. For 532 nm illumination, GaTe-based heterojunctions with MoS₂ achieve 145 mA/W with a response time <10 ms, while demonstrating fourfold polarization anisotropy with a polarization ratio of 2.9—a capability absent in isotropic MoS₂ [3].

Photodetectors 2D Materials Optoelectronics

Thermoelectric Figure of Merit (ZT): p-Type GaTe vs. GaSe and InSe

In a systematic theoretical investigation of temperature- and carrier-concentration-dependent thermoelectric properties of 2D GaSe and GaTe, p-type GaTe achieved a ZT value of 0.91, with this high performance varying by only approximately 7% across a wide temperature range (300–700 K) and carrier concentration range (10¹¹–10¹³ hole cm⁻²) [1]. Both materials exhibited similar Seebeck coefficients, but p-type GaTe demonstrated the longest carrier relaxation time and the largest electrical conductivity to thermal conductivity ratio among all systems examined [2]. In contrast, a separate first-principles comparative study of bulk layered GaSe, InSe, and TlSe reported maximum ZT values of 1.68 for GaSe and 1.41 for InSe at 600 K [3].

Thermoelectrics Energy Harvesting 2D Semiconductors

Nonlinear Optical Susceptibility: GaTe Harmonic Generation vs. GaSe

Few-layer gallium telluride exhibits both second and third harmonic generation under 1560 nm laser excitation, with estimated second-order nonlinear susceptibility χ⁽²⁾ of 2.7 × 10⁻⁹ esu (1.15 pm/V) and third-order nonlinear susceptibility χ⁽³⁾ of 1.4 × 10⁻⁸ esu (2 × 10⁻¹⁶ m²/V²) [1][2]. These nonlinear optical processes were observed to be sensitive to the number of GaTe layers, providing a layer-dependent tuning mechanism [3]. In comparison, few-layer GaSe under identical multiphoton microscopy characterization using the same 1560 nm pump wavelength demonstrated detectable fourth-harmonic generation at 390 nm in addition to second and third harmonics, indicating a broader harmonic generation bandwidth in GaSe [4].

Nonlinear Optics Frequency Conversion 2D Materials

Environmental Stability Ranking: GaTe vs. GaS and GaSe

A systematic comparative study of the air stability of layered gallium chalcogenides (GaS, GaSe, GaTe) nanometer-thick films revealed a clear trend of decreasing stability from sulfide to selenide to telluride [1]. Unencapsulated GaTe undergoes rapid structural degradation in ambient conditions, with Raman and XPS analyses confirming oxidation that can be detected within short exposure times [2]. Quantitatively, double encapsulation of GaTe with both top and bottom graphene layers preserves 82.4 ± 0.4% of the initial photoresponse after 2 weeks of ambient exposure, whereas unencapsulated GaTe flakes display no photoresponse after the same duration [3]. In contrast, GaS and GaSe exhibit progressively higher intrinsic air stability, with GaS being the most robust of the three [1].

Material Stability Passivation Device Integration

Crystal Structure and In-Plane Anisotropy: GaTe vs. GaS and GaSe

Gallium telluride adopts a monoclinic crystal structure (space group C2/m), fundamentally distinct from the hexagonal lattice symmetry (space group P6₃/mmc) of GaS and GaSe [1]. This structural difference is the origin of GaTe's strong in-plane anisotropic optical and electronic properties, which are absent in isotropic hexagonal GaS and GaSe [2]. Quantitatively, GaTe/MoS₂ van der Waals heterojunction photodetectors exhibit fourfold polarization anisotropy with a photocurrent polarization ratio of 2.9 under 532 nm illumination [3]. In contrast, devices fabricated from hexagonal GaS or GaSe do not exhibit intrinsic in-plane polarization sensitivity without external strain engineering.

Anisotropy Polarization-Sensitive Devices Crystal Engineering

Gallium Telluride (GaTe) Application Scenarios: Where Quantified Performance Advantages Drive Selection


Polarization-Sensitive Broadband Photodetectors

For photodetector applications requiring broadband response (UV to near-IR) with intrinsic polarization sensitivity, GaTe is the preferred material choice over hexagonal GaS, GaSe, or isotropic TMDs such as MoS₂. GaTe-based photodetectors achieve responsivities of 1.67 A/W with EQE of 391.25% and fast response times of 0.4 ms across UV to IR wavelengths, while the monoclinic crystal structure enables polarization-sensitive operation under 532 and 638 nm illumination [1]. This combination of broadband sensitivity and intrinsic polarization discrimination is not available from hexagonal gallium chalcogenides without complex external engineering.

High-Efficiency p-Type Thermoelectric Energy Harvesting

In thermoelectric energy harvesting devices operating across variable temperature environments, p-type GaTe is the optimal selection among group-III monochalcogenides. GaTe achieves a ZT of 0.91 with exceptional stability, varying by only approximately 7% across a 400 K temperature window (300–700 K) and a two-order-of-magnitude carrier concentration range [2]. In comparison, GaSe shows lower ZT values and greater performance variability under similar conditions. This predictable, stable performance makes GaTe the more reliable candidate for thermoelectric modules deployed in environments with fluctuating thermal conditions.

Nonlinear Optical Frequency Conversion with Layer-Dependent Tunability

For nonlinear optical frequency conversion devices requiring second and third harmonic generation with quantifiable susceptibility values and layer-number tunability, GaTe offers well-characterized performance metrics. With χ⁽²⁾ = 2.7 × 10⁻⁹ esu (1.15 pm/V) and χ⁽³⁾ = 1.4 × 10⁻⁸ esu under 1560 nm pumping, and harmonic generation intensity sensitive to the number of GaTe layers, device designers can predictably engineer frequency conversion efficiency through thickness control [3][4]. This level of quantitative characterization and tunability supports precise optical device modeling and optimization.

Encapsulated High-Sensitivity Visible Photodetectors

For high-sensitivity visible photodetection in encapsulated device architectures, GaTe delivers leading performance metrics. GaTe photodetectors achieve photoresponsivities >10⁴ A/W, fast response times of ~6 ms, and detectivities of 10¹² Jones—surpassing commercial InGaAs detectors and GaSe-based devices [5][6]. However, given GaTe's quantifiably lower intrinsic air stability (100% photoresponse loss within 2 weeks for unencapsulated flakes), device integration must incorporate robust passivation strategies such as double graphene encapsulation, which preserves 82.4% of photoresponse after 2 weeks of ambient exposure [7].

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